Sensory Differentiation: (S)-Enantiomer Provides Fruity Profile vs. (R)-Enantiomer's Pungent Odor
The (S)-enantiomer of 2-methylbutyric acid possesses a distinctly different olfactory character compared to its (R)-counterpart. (S)-2-methylbutyric acid is characterized by a sweet, fruity, and tropical aroma profile, while the (R)-form is described as having a cheesy, sweaty, and sharp pungent odor [1]. This sensory divergence is critical for applications where precise flavor or fragrance outcomes are required.
| Evidence Dimension | Sensory odor profile |
|---|---|
| Target Compound Data | (S)-2-methylbutyric acid: sweet, fruity, tropical odor |
| Comparator Or Baseline | (R)-2-methylbutyric acid: cheesy, sweaty, sharp pungent odor |
| Quantified Difference | Qualitative sensory description demonstrating distinct, contrasting odor profiles |
| Conditions | Sensory evaluation of pure enantiomers as reported in flavor chemistry literature |
Why This Matters
For procurement in flavor and fragrance industries, the enantiomeric purity directly determines the sensory output; substituting with racemic or (R)-enriched material will introduce undesirable off-notes and compromise product quality.
- [1] Tachihara, T., Hashimoto, H., Ishizaki, S., Komai, T., & Kitahara, T. (2006). Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds. In Developments in Food Science (Vol. 43, pp. 473-476). Elsevier. View Source
